1-((3-Bromophenyl)sulfonyl)piperidin-4-one
Description
1-((3-Bromophenyl)sulfonyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones It features a piperidine ring substituted with a bromophenylsulfonyl group at the nitrogen atom and a ketone group at the fourth position
Properties
IUPAC Name |
1-(3-bromophenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c12-9-2-1-3-11(8-9)17(15,16)13-6-4-10(14)5-7-13/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBQUKFHVLMKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((3-Bromophenyl)sulfonyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzenesulfonyl chloride with piperidin-4-one in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Bromophenyl)sulfonyl)piperidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Major Products:
- Substituted derivatives (e.g., amino or thio derivatives).
- Reduced products (e.g., secondary alcohols).
- Oxidized products (e.g., sulfoxides, sulfones).
Scientific Research Applications
Medicinal Chemistry
1-((3-Bromophenyl)sulfonyl)piperidin-4-one serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects on neurological disorders, cancer, and other diseases. For instance, the compound's ability to inhibit specific enzymes involved in metabolic pathways can lead to significant alterations in cellular processes, making it a candidate for drug development targeting various conditions .
Case Study: Anticancer Activity
Research has indicated that analogs of this compound exhibit potent antiproliferative activity against certain cancer cell lines. For example, studies have shown compounds with similar sulfonamide structures can achieve IC50 values below 5 nM against colon cancer cells, highlighting the importance of substituent positioning on the phenyl ring in determining biological activity .
Organic Synthesis
In organic synthesis, this compound acts as a crucial building block for creating complex organic molecules. Its sulfonyl group enhances reactivity, allowing it to participate in various chemical reactions necessary for synthesizing natural products and polymers. This capability makes it valuable in both academic research and industrial applications.
Biological Studies
The compound is extensively used in biological studies to investigate the effects of sulfonyl-containing compounds on biological systems. Researchers utilize it to explore mechanisms of enzyme inhibition and receptor binding, which are vital for understanding drug interactions at the molecular level. The modulation of cellular signaling pathways by this compound can provide insights into its potential therapeutic applications .
Industrial Applications
Beyond medicinal uses, this compound finds applications in agrochemicals and materials science. It is employed in the design of novel catalysts and functional materials due to its unique chemical properties. The compound's ability to influence chemical reactions makes it a candidate for developing more efficient industrial processes.
Mechanism of Action
The mechanism of action of 1-((3-Bromophenyl)sulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The bromophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperidin-4-one moiety may interact with receptors or ion channels, affecting their function and signaling pathways. These interactions can result in various biological effects, including anti-inflammatory, analgesic, or neuroprotective activities.
Comparison with Similar Compounds
1-((3-Bromophenyl)sulfonyl)piperidin-4-one can be compared with other similar compounds, such as:
1-(4-Bromophenylsulfonyl)piperidin-4-one: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenylsulfonyl)piperidin-4-one: Chlorine atom instead of bromine, affecting reactivity and biological activity.
1-(3-Bromophenylsulfonyl)pyrrolidin-2-one: Pyrrolidine ring instead of piperidine, influencing the compound’s conformational flexibility and binding properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-((3-Bromophenyl)sulfonyl)piperidin-4-one is a synthetic organic compound notable for its structural features, which include a piperidine ring and a sulfonyl group attached to a bromophenyl moiety. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in inhibiting various enzymes and modulating cellular pathways relevant to diseases such as cancer and inflammation.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 3-bromobenzenesulfonyl chloride with piperidin-4-one. This synthesis pathway highlights the importance of the sulfonyl group in enhancing the compound's biological activity, as it facilitates interactions with various biomolecules.
Biological Activity Overview
This compound exhibits significant biological activity across several domains:
- Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes, affecting metabolic pathways crucial for cellular function.
- Cell Signaling Modulation : It plays a role in modulating cell signaling pathways, influencing gene expression and cellular metabolism, which may have therapeutic implications in treating cancer and inflammatory diseases.
While specific mechanisms of action for this compound are still under investigation, preliminary studies suggest that it interacts with various proteins and enzymes, potentially leading to alterations in their activity. This interaction could disrupt normal cellular processes, providing a basis for its therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Bromophenyl)piperidin-4-one | Lacks sulfonyl group | Different reactivity and biological activity |
| 1-(4-Chlorophenyl)sulfonyl)piperidin-4-one | Chlorine instead of bromine | Affects properties and reactivity |
| 1-(4-Methylphenyl)sulfonyl)piperidin-4-one | Methyl substitution | Variations in chemical behavior |
The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to these similar compounds.
Anticancer Activity
Research has demonstrated that arylsulfonamides, including derivatives like this compound, exhibit potent anticancer properties. For instance, studies have shown that certain analogs possess IC50 values below 5 nM against colon cancer cell lines, indicating strong antiproliferative effects . The specificity of these compounds for cancerous cells suggests potential applications in targeted cancer therapies.
Antimicrobial Properties
In vitro evaluations have revealed that this compound exhibits antimicrobial activities against various pathogens. Minimum inhibitory concentration (MIC) studies indicated significant effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives . These findings highlight its potential as a therapeutic agent in treating bacterial infections.
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. Inhibitory assays demonstrated strong activity against these enzymes, suggesting its utility in treating conditions related to enzyme dysregulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
